Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CC112273 is a major circulating metabolite of ozanimod, a drug recently approved for treating relapsing multiple sclerosis. This compound is formed through the stereospecific oxidative deamination of the (S)-enantiomer of indaneamine (RP101075) by monoamine oxidase B (MAO B) .
准备方法
The formation of CC112273 involves a two-step process. Initially, ozanimod undergoes dealkylation catalyzed by cytochrome P450 enzymes (CYP3A4/1A1) to produce the amine RP101075. Subsequently, RP101075 is oxidized by MAO B to form CC112273 . The reaction conditions for these steps involve the use of human liver mitochondrial fractions and recombinant human MAO B .
化学反应分析
CC112273 primarily undergoes oxidative deamination, a reaction catalyzed by MAO B. This reaction involves the cleavage of a C-H bond on the α-carbon of the (S)-enantiomer of indaneamine (RP101075), leading to the formation of CC112273 . The major product formed from this reaction is CC112273 itself .
科学研究应用
CC112273 has significant implications in the field of pharmacology, particularly in the study of drug metabolism and disposition. It is a key metabolite in the pharmacokinetics of ozanimod, providing insights into the drug’s absorption, metabolism, and excretion . Additionally, the study of CC112273 has revealed important interspecies differences in drug metabolism, which are crucial for the safety testing of new drugs .
作用机制
The mechanism of action of CC112273 involves its formation through the oxidative deamination of RP101075 by MAO B. This enzyme catalyzes the cleavage of a C-H bond on the α-carbon of the (S)-enantiomer of indaneamine, leading to the formation of CC112273 . The molecular target of this reaction is the active site of MAO B, where the stereospecific orientation of RP101075 facilitates the oxidative deamination process .
相似化合物的比较
CC112273 is unique in its formation and metabolic pathway compared to other metabolites of ozanimod. Similar compounds include RP101075 and RP101074, which are precursors in the metabolic pathway leading to the formation of CC112273 . The stereospecificity of MAO B in catalyzing the oxidation of the (S)-enantiomer of indaneamine (RP101075) distinguishes CC112273 from other metabolites .
生物活性
Des((2-hydroxyethyl)amino) 1-Oxo Ozanimod is a derivative of ozanimod, a sphingosine-1-phosphate receptor modulator with significant therapeutic potential, particularly in autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, and safety profile based on diverse research findings.
This compound primarily acts as an agonist for sphingosine-1-phosphate receptors (S1PRs), specifically S1P1 and S1P5. The mechanism involves:
- Receptor Activation : Binding to S1P1 leads to internalization and degradation of the receptor, reducing lymphocyte egress from lymphoid tissues into circulation. This action decreases the number of circulating lymphocytes, particularly CD4+ and CD8+ T cells, which are implicated in autoimmune responses .
- Selectivity : Ozanimod exhibits a high degree of selectivity for S1P1 over other S1P receptors (S1P2, S1P3, S1P4), which is critical for minimizing off-target effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Following oral administration, it reaches peak plasma concentrations within 6 to 8 hours, with a steady-state achieved around 102 hours post-administration .
- Distribution : The compound has a high volume of distribution (5590 L), indicating extensive tissue uptake. It also crosses the blood-brain barrier, which is relevant for treating central nervous system disorders .
- Metabolism : The drug undergoes hepatic metabolism primarily through CYP enzymes, yielding active metabolites that contribute to its therapeutic effects .
Ulcerative Colitis
A long-term study involving patients with moderately to severely active UC demonstrated that this compound significantly improved clinical outcomes:
- Clinical Response Rates : At week 200 of the open-label extension phase, clinical response rates were reported at 93.3%, with remission rates at 82.7% using observed cases .
- Histological Improvement : Endoscopic improvement rates were maintained at approximately 46% over two years .
Multiple Sclerosis
In patients with relapsing forms of MS:
- Reduction in Relapses : Clinical trials indicated that treatment with ozanimod resulted in a significant reduction in disease relapse rates compared to placebo, showcasing its efficacy in managing MS symptoms .
Safety Profile
The safety profile of this compound has been evaluated across various studies:
- Adverse Events : Common adverse effects include increased liver enzymes and elevated blood pressure. Serious events like infections were reported in approximately 10%–35% of patients .
- Long-term Safety : No new safety signals were identified during extended follow-up periods, indicating a favorable long-term safety profile .
Comparative Efficacy Table
Study | Condition | Dose | Clinical Response Rate | Remission Rate | Duration |
---|---|---|---|---|---|
TOUCHSTONE OLE | Ulcerative Colitis | 1 mg/day | 93.3% | 82.7% | 200 weeks |
MS Trials | Multiple Sclerosis | Variable | Significant reduction in relapses | Not specified | Up to 2 years |
属性
CAS 编号 |
2251699-84-8 |
---|---|
分子式 |
C21H17N3O3 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
5-[3-(1-oxo-2,3-dihydroinden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C21H17N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12H,7-8H2,1-2H3 |
InChI 键 |
FZQFRQWSHVIYID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(=O)C4=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。